

Bocaminoxyacetamide-PEG2-Azido chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bocaminoxyacetamide-PEG2-Azido

Cat. No.: B8114679

[Get Quote](#)

An In-Depth Technical Guide to Bocaminoxyacetamide-PEG2-Azido

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocaminoxyacetamide-PEG2-Azido is a heterobifunctional chemical linker designed for advanced bioconjugation and chemical biology applications. This molecule incorporates three key chemical features: a Boc-protected aminoxy group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal azide group. This strategic combination of functionalities allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1]

The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the highly reactive aminoxy moiety, which can be selectively removed under mild acidic conditions.[2][3][4] Once deprotected, the aminoxy group can react specifically with aldehydes and ketones to form stable oxime linkages.[2][4][5] Concurrently, the azide group serves as a versatile handle for "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2] The integrated PEG2 spacer enhances the aqueous solubility of the linker and

the resulting conjugates, which can be crucial for maintaining the biological activity of the conjugated species.^[2]

Chemical Structure and Properties

The structural and physical properties of **Bocaminooxyacetamide-PEG2-Azido** are summarized below.

Chemical Structure

Caption: Chemical Structure of **Bocaminooxyacetamide-PEG2-Azido**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₄ O ₅	^[4] ^[6] ^[7] ^[8]
Molecular Weight	290.32 g/mol	^[4] ^[6]
CAS Number	252378-68-0	^[2] ^[4] ^[6] ^[7] ^[8]
Purity	>95%	^[2] ^[7] ^[8]
Appearance	(Not specified, typically a solid or oil)	
Solubility	Soluble in aqueous media	^[2] ^[4]
Storage	(Not specified, typically -20°C)	

Applications in Bioconjugation

The orthogonal reactive ends of **Bocaminooxyacetamide-PEG2-Azido** allow for a variety of applications in drug development and research.

Antibody-Drug Conjugates (ADCs)

This linker can be used to attach cytotoxic drugs to antibodies. For instance, an aldehyde-modified cytotoxic payload can be reacted with the deprotected aminooxy group of the linker.

Subsequently, the entire antibody-linker-drug conjugate can be attached to an alkyne-modified antibody via a click chemistry reaction.

PROTAC Development

In the synthesis of PROTACs, this linker can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] The flexibility and hydrophilicity of the PEG spacer can be critical for optimizing the ternary complex formation and subsequent target degradation.[6]

Surface Functionalization and Labeling

The azide group can be used to immobilize biomolecules onto alkyne-functionalized surfaces for applications in biosensors and microarrays.[9] The aminooxy group can be used to label cells or proteins that have been metabolically engineered to display ketone or aldehyde groups.

Experimental Protocols

The following are generalized protocols for the use of **Bocaminooxyacetamide-PEG2-Azido**. Optimization will be required for specific applications.

Deprotection of the Boc Group

Objective: To remove the Boc protecting group to yield the free aminooxy functionality.

Materials:

- **Bocaminooxyacetamide-PEG2-Azido**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar

Procedure:

- Dissolve **Bocaminooxyacetamide-PEG2-Azido** in DCM (e.g., 10 mg/mL).
- Add an excess of TFA (e.g., 20-50% v/v) to the solution.
- Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Oxime Ligation with an Aldehyde-Containing Molecule

Objective: To conjugate the deprotected linker with a molecule containing an aldehyde or ketone.

Materials:

- Deprotected Aminooxyacetamide-PEG2-Azido
- Aldehyde- or ketone-functionalized molecule
- Aniline (as a catalyst)
- Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)
- HPLC for purification

Procedure:

- Dissolve the deprotected linker and the aldehyde-containing molecule in the reaction buffer. A slight excess of the linker may be used.
- Add aniline to a final concentration of 10-20 mM.
- Incubate the reaction at room temperature for 2-16 hours.
- Monitor the reaction progress by LC-MS.
- Purify the resulting conjugate by reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized molecule with an alkyne-containing molecule.

Materials:

- Azide-functionalized molecule (e.g., the product from section 4.2)
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Solvent (e.g., DMF, or a mixture of water and a co-solvent like DMSO or t-butanol)[\[10\]](#)
- HPLC for purification

Procedure:

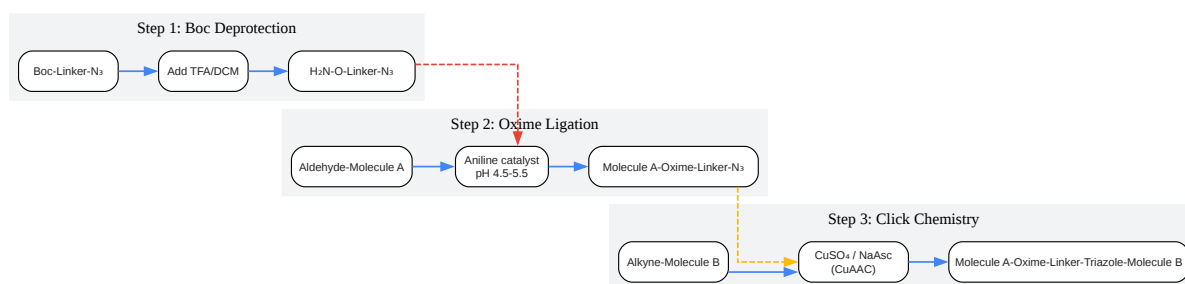
- Prepare stock solutions of the azide- and alkyne-containing molecules in the chosen solvent. [\[10\]](#)
- Prepare stock solutions of CuSO_4 , sodium ascorbate, and THPTA in deionized water.[\[10\]](#)

- In a reaction vial, combine the azide- and alkyne-functionalized molecules (typically in a 1:1 to 1.2:1 molar ratio).
- Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
- Stir the reaction at room temperature for 4-12 hours.[10]
- Monitor the reaction progress by LC-MS or HPLC.[10]
- Once complete, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.[10]
- Purify the final conjugate using silica gel column chromatography or preparative HPLC.[10]

Logical Workflow and Signaling Pathways

General Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for a two-step bioconjugation using **Bocaminooxyacetamide-PEG2-Azido**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-Aminooxy-PEG2-azide, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. cenmed.com [cenmed.com]
- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Bocaminooxyacetamide-PEG2-Azido chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8114679#bocaminooxyacetamide-peg2-azido-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com